molecular formula C9H16O3 B13533788 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13533788
M. Wt: 172.22 g/mol
InChI Key: VQMQUHNRQLAGPG-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclopropanation of internal alkenes with suitable reagents under catalytic conditions. For example, palladium-catalyzed cyclopropanation of maleimides can yield high diastereoselectivity and good yields . Another approach involves the annulation of cyclopropenes with aminocyclopropanes using photoredox catalysis and blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its unique bicyclic structure. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane is unique due to its methoxymethyl groups, which provide additional sites for chemical modification and potential biological activity. This distinguishes it from other bicyclic compounds that may lack these functional groups.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H16O3/c1-10-5-9(6-11-2)3-7-8(4-9)12-7/h7-8H,3-6H2,1-2H3

InChI Key

VQMQUHNRQLAGPG-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2C(C1)O2)COC

Origin of Product

United States

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